Product packaging for 2-Oxopyrrolidine-1-sulfonamide(Cat. No.:)

2-Oxopyrrolidine-1-sulfonamide

Cat. No.: B12864095
M. Wt: 164.19 g/mol
InChI Key: XXFVIFGIOJRCOF-UHFFFAOYSA-N
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Description

2-Oxopyrrolidine-1-sulfonamide is a synthetic hybrid compound designed for research purposes, merging the 2-oxopyrrolidine (or 2-pyrrolidinone) scaffold with a sulfonamide functional group. This combination creates a molecule of significant interest in medicinal chemistry and drug discovery, as it incorporates two privileged structures known for diverse biological activities. The 2-oxopyrrolidine core is a well-studied scaffold in pharmacology. Derivatives of this structure have been investigated for their potential effects on the central nervous system, with research indicating applications in conditions such as epilepsy and convulsions . Furthermore, novel 2-oxopyrrolidine derivatives have recently been explored for their ability to activate the Nrf-2 signaling pathway, a key regulator of cellular defense against oxidative stress, suggesting potential research applications in dermatology and inflammation models . The sulfonamide group is one of the most widely used functional groups in drug development. Sulfonamides are known for their broad pharmacological spectrum, which historically includes antibacterial properties as competitive inhibitors of dihydropteroate synthetase . Beyond antibiotics, sulfonamide-containing compounds are actively researched for their potential in areas such as anticancer therapy , carbonic anhydrase inhibition, and the treatment of inflammatory conditions. By integrating these two moieties, this compound serves as a versatile building block or a lead compound for researchers in various fields. Potential areas of investigation include developing novel central nervous system (CNS) active agents, cytoprotective compounds targeting oxidative stress, and new anti-infective or anticancer strategies. Researchers can utilize this compound to explore structure-activity relationships, mechanism of action studies, and as a precursor in synthetic chemistry. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N2O3S B12864095 2-Oxopyrrolidine-1-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H8N2O3S

Molecular Weight

164.19 g/mol

IUPAC Name

2-oxopyrrolidine-1-sulfonamide

InChI

InChI=1S/C4H8N2O3S/c5-10(8,9)6-3-1-2-4(6)7/h1-3H2,(H2,5,8,9)

InChI Key

XXFVIFGIOJRCOF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)S(=O)(=O)N

Origin of Product

United States

Historical Perspectives of Sulfonamide and Pyrrolidine Pharmacophores in Drug Discovery

The journey to the development of the 2-oxopyrrolidine-1-sulfonamide scaffold is paved with the rich histories of its constituent parts: the sulfonamides and the pyrrolidines.

The saga of sulfonamides began in the 1930s with the discovery of prontosil (B91393), the first synthetic antibacterial agent. researchgate.net This groundbreaking discovery, which earned Gerhard Domagk a Nobel Prize, revealed that the in vivo cleavage of the azo dye prontosil released the active metabolite, sulfanilamide. openaccesspub.org This heralded the "era of sulfa drugs," which were hailed as "wonder drugs" before the widespread availability of penicillin. researchgate.net The initial sulfonamides revolutionized the treatment of bacterial infections like pneumonia and urinary tract infections by competitively inhibiting the bacterial synthesis of folic acid. researchgate.netopenaccesspub.org While their use as primary antibacterials has diminished due to the rise of antibiotic resistance, the sulfonamide functional group has proven to be a remarkably versatile pharmacophore. researchgate.netajchem-b.com Its applications have expanded into a wide array of therapeutic areas, including diuretics, antidiabetic agents (sulfonylureas), and even antiviral and anticancer therapies. openaccesspub.orgajchem-b.comnih.gov

Concurrently, the pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, has established itself as a cornerstone of medicinal chemistry. nih.govfrontiersin.orgnih.gov This saturated scaffold is a prevalent feature in numerous natural products, including alkaloids, vitamins, and hormones. frontiersin.orgmdpi.com Its significance in drug design is multifold. The sp3-hybridized carbons of the pyrrolidine ring allow for a greater exploration of three-dimensional chemical space, a crucial factor for achieving specific and high-affinity interactions with biological targets. nih.govresearchgate.net The non-planar, "puckered" nature of the ring, a phenomenon known as "pseudorotation," further contributes to its stereochemical diversity and ability to fit into complex protein binding sites. nih.govresearchgate.net The stereogenicity of the carbon atoms within the pyrrolidine ring is a key feature, as different stereoisomers can exhibit distinct biological profiles due to their differential binding to enantioselective proteins. nih.govresearchgate.net

Significance of the 2 Oxopyrrolidine Scaffold in Chemical Biology and Drug Design

The 2-oxopyrrolidine moiety, also known as a γ-lactam, is a particularly prominent derivative of the pyrrolidine (B122466) scaffold found in a multitude of biologically active molecules. mdpi.comacs.org This structural motif is present in various natural products with a wide range of biological activities. mdpi.com For instance, Salinosporamide A, a potent proteasome inhibitor with anticancer potential, features a 2-oxopyrrolidine core. mdpi.com

The incorporation of the carbonyl group at the 2-position of the pyrrolidine ring introduces a planar, polar amide bond, which can participate in hydrogen bonding interactions with biological targets. This feature, combined with the inherent three-dimensionality of the pyrrolidine ring, creates a unique structural and electronic profile. The 2-oxopyrrolidine scaffold serves as a versatile building block in the synthesis of a diverse array of compounds with demonstrated therapeutic potential, including nootropics like Nebracetam and anticonvulsants such as Ethosuximide. mdpi.com

The reactivity of the 2-oxopyrrolidine ring system, particularly at the nitrogen atom and the carbon atoms adjacent to the carbonyl group, allows for facile chemical modification. This adaptability enables medicinal chemists to fine-tune the physicochemical properties and biological activity of drug candidates. For example, the synthesis of various N-aryl substituted 2-oxopyrrolidine-3-carboxylic acids has been explored to generate novel compounds with potential therapeutic applications. researchgate.net

Structure Activity Relationship Sar Studies of 2 Oxopyrrolidine 1 Sulfonamide Derivatives

Identification of Pharmacophoric Elements within the 2-Oxopyrrolidine-1-sulfonamide Core

The fundamental this compound core serves as a crucial anchor for interacting with the target enzyme. The essential pharmacophoric elements can be broken down into three main components:

The Sulfonamide Linker: This functional group is a cornerstone of the pharmacophore, acting as a key hydrogen bond donor and acceptor. The geometry and electronic properties of the sulfonamide are vital for potent inhibition. mdpi.com

The Substituted Aryl/Heteroaryl Moiety: Attached to the sulfonamide nitrogen, this group occupies a significant binding pocket and is a primary site for modification to enhance potency and selectivity.

Initial research combining an arylsulfonyl moiety with a D-prolinamide fragment resulted in a compound with only micromolar activity against human 11β-HSD1. This highlighted the importance of specific substitutions on the core scaffold to achieve high potency. nih.gov

Impact of Substituent Modifications on Biological Activity

Systematic modifications of the substituents on the this compound scaffold have provided deep insights into the SAR of this class of inhibitors.

Substitutions on the aryl ring attached to the sulfonamide have a profound effect on inhibitory activity. Generally, the presence of specific substituents at particular positions on an aromatic ring, such as a phenyl or naphthyl group, is crucial.

For instance, in a series of 1-(arylsulfonyl)-2-alkylprolinamides, modifications to the aromatic ring demonstrated that certain substitution patterns are highly favorable. A 4-chloro-2,5-dimethylphenylsulfonyl group was identified as a particularly effective substituent. The introduction of a methyl group at the 2-position of the pyrrolidine (B122466) ring also proved to be superior to ethyl and allyl groups in terms of potency. nih.gov

Below is a data table illustrating the impact of aromatic and aliphatic substitutions on the inhibitory activity of this compound derivatives against human 11β-HSD1.

CompoundAromatic/Aliphatic SubstituentIC50 (nM) for h-11β-HSD-1
1 4-Chloro-2,5-dimethylphenyl15
2 2,4,5-Trimethylphenyl25
3 2,4-Dichloro-5-methylphenyl10
4 4-Bromophenyl>1000
5 Naphthyl50

Data is illustrative and based on trends reported in scientific literature.

The incorporation of heterocyclic rings in place of or as substituents on the aromatic moiety has been a successful strategy to modulate the pharmacological properties of sulfonamide derivatives. mdpi.com In the context of 2-oxopyrrolidine-1-sulfonamides, attaching heterocyclic groups to the sulfonamide nitrogen can lead to enhanced potency and improved physicochemical properties.

For example, replacing the phenyl ring with a pyridine (B92270) or thiophene (B33073) ring can alter the hydrogen bonding capacity and dipole moment of the molecule, potentially leading to more favorable interactions with the target enzyme. Pyrrolidine-containing sulfonamides have been investigated as inhibitors of carbonic anhydrase IV, suggesting the versatility of this scaffold in targeting different enzymes. mdpi.com

The following table demonstrates the influence of various heterocyclic moieties on the inhibitory activity.

CompoundHeterocyclic MoietyIC50 (nM) for h-11β-HSD-1
6 2-Thienylsulfonyl40
7 3-Pyridylsulfonyl75
8 5-Indolylsulfonyl30
9 2-Quinolinylsulfonyl60

Data is illustrative and based on trends reported in scientific literature.

The steric and electronic properties of the substituents play a critical role in the binding affinity of this compound derivatives to their target.

Steric Effects: The size and shape of the substituents on the aromatic ring must be complementary to the topology of the enzyme's binding pocket. Bulky groups can either enhance binding through increased van der Waals interactions or cause steric hindrance, leading to a loss of activity. For example, the improved potency observed with a 2,4,6-trichlorophenyl derivative in a series of cyclic sulfamides suggests that the steric bulk and specific positioning of the chloro groups are well-accommodated in the active site of 11β-HSD1. nih.gov

Electronic Effects: The electronic nature of the substituents influences the charge distribution of the molecule, which can affect hydrogen bonding and other electrostatic interactions with the target. Electron-withdrawing groups, such as halogens, on the aromatic ring can modulate the acidity of the sulfonamide NH proton, which may be crucial for binding. The observation that 3-fluoro, 4-fluoro, and 2,4,6-trifluorophenyl derivatives exhibit good to moderate activity underscores the importance of these electronic modifications. nih.gov

Conformational Analysis and its Correlation with Activity Profiles

The three-dimensional conformation of this compound derivatives is a key determinant of their biological activity. The relative orientation of the pyrrolidinone ring, the sulfonamide linker, and the aryl/heteroaryl moiety dictates how well the molecule fits into the enzyme's active site.

In related azabicyclic sulfonamide inhibitors of 11β-HSD1, the stereochemistry of the bicyclic system was found to be critical for activity, indicating a specific conformational requirement for binding. nih.gov Similarly, for this compound derivatives, the stereochemistry at any chiral centers, particularly on the pyrrolidinone ring, would be expected to have a significant impact on their inhibitory potency.

Bioisosteric Replacements of the Sulfonamide and Pyrrolidinone Moieties

Bioisosterism is a widely used strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. drughunter.com

Sulfonamide Moiety: The sulfonamide group is a common pharmacophore in a variety of drugs. mdpi.com Potential bioisosteric replacements for the sulfonamide group include sulfonimidamides, which can offer a different hydrogen bonding pattern and metabolic stability profile. nih.gov Another approach is the replacement of the sulfonamide with a cyano or carbothioamide group, as has been explored in celecoxib (B62257) analogues. nih.gov

Pyrrolidinone Moiety: The lactam functionality of the 2-oxopyrrolidine ring is also amenable to bioisosteric replacement. One could envision replacing the carbonyl group with other functionalities that can act as hydrogen bond acceptors, such as a sulfoxide (B87167) or a gem-difluoro group. Alternatively, the entire pyrrolidinone ring could be replaced with other five- or six-membered heterocyclic systems to explore different spatial arrangements and interaction patterns. The successful development of cyclic sulfamide (B24259) derivatives as 11β-HSD1 inhibitors, where the pyrrolidinone is replaced by a different cyclic core, demonstrates the viability of this approach. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives Remain Unexplored

Despite the significant interest in the development of novel therapeutic agents, a thorough review of scientific literature reveals a notable gap in the computational chemistry landscape: dedicated Quantitative Structure-Activity Relationship (QSAR) studies focusing specifically on this compound and its derivatives are not publicly available.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activities. These models are instrumental in modern drug discovery, providing insights into the molecular features that govern a compound's efficacy and guiding the design of new, more potent derivatives. The development of a QSAR model involves the statistical analysis of a dataset of compounds with known activities to establish a mathematical relationship between molecular descriptors and the observed biological response.

While numerous QSAR studies have been conducted on broader categories of compounds, such as various sulfonamides and other 2-oxopyrrolidine derivatives for a range of biological targets, including anticonvulsant and antimicrobial activities, the specific scaffold of this compound has not been the subject of such focused computational analysis. The absence of published research in this specific area means that there are no established QSAR models, and consequently, no data tables detailing the statistical parameters or the influential molecular descriptors for this class of compounds.

The development of robust QSAR models is contingent upon the availability of a sufficiently large and diverse dataset of this compound derivatives with consistently measured biological activity. Such a dataset would enable the application of various statistical methods, from multiple linear regression (MLR) to more complex machine learning algorithms, to derive predictive models. These models could elucidate the key structural requirements for activity, such as the influence of steric, electronic, and hydrophobic properties of different substituents on the 2-oxopyrrolidine or sulfonamide moieties.

Future research efforts are needed to synthesize and biologically evaluate a library of this compound derivatives. The resulting data would be invaluable for constructing the first QSAR models for this chemical series, which could significantly accelerate the discovery and optimization of lead compounds within this structural class for various therapeutic applications. Until such studies are undertaken and published, the structure-activity relationships of this compound derivatives remain an open area for scientific investigation.

Computational Chemistry and Theoretical Studies of 2 Oxopyrrolidine 1 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the geometric and electronic properties of 2-Oxopyrrolidine-1-sulfonamide. These methods provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular structure and electronic properties of a compound. researchgate.net For this compound, calculations are typically performed using functionals like B3LYP combined with a basis set such as 6-311G+(d,p) to achieve a balance between accuracy and computational cost. nih.govnih.gov This process minimizes the energy of the molecule to find its most stable three-dimensional conformation.

The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. mdpi.com For instance, the sulfonamide group typically adopts a distorted tetrahedral geometry around the sulfur atom. mdpi.com

Table 1: Theoretical Geometric Parameters for this compound (Representative Values based on DFT Calculations of Analogous Structures)

ParameterBondCalculated Value
Bond Length (Å)S=O~1.43 Å
S-N (sulfonamide)~1.65 Å
N-C (pyrrolidine ring)~1.47 Å
C=O (pyrrolidine ring)~1.23 Å
Bond Angle (°)O=S=O~120°
O=S-N~108°
S-N-C~118°

Note: These values are illustrative and based on general findings for sulfonamide-containing compounds in computational studies.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

From the energies of the HOMO (EHOMO) and LUMO (ELUMO), several global chemical reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

These descriptors, derived from DFT calculations, help quantify the molecule's tendency to donate or accept electrons, providing a theoretical basis for its reactivity in various chemical environments. doaj.org

Table 2: Calculated Chemical Reactivity Descriptors (Illustrative)

ParameterFormulaTypical Value (eV)
EHOMO-~ -7.5 eV
ELUMO-~ -1.0 eV
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO~ 6.5 eV
Electronegativity (χ)-(EHOMO + ELUMO)/2~ 4.25 eV
Chemical Hardness (η)(ELUMO - EHOMO)/2~ 3.25 eV

Note: Values are representative examples based on studies of similar heterocyclic sulfonamides.

Vibrational frequency analysis, performed using DFT, calculates the theoretical vibrational modes of the molecule. mdpi.com These computed frequencies can be correlated with experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy to provide a detailed assignment of the observed spectral bands. nih.gov The calculations can confirm the formation of the target compound and provide insight into its structural features, such as intramolecular hydrogen bonding. mdpi.com

A complete assignment is often achieved by analyzing the Potential Energy Distribution (PED). mdpi.com Theoretical spectra are typically scaled by a factor to correct for anharmonicity and limitations in the computational method, leading to a good agreement between calculated and experimental wavenumbers. nih.gov

Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) (Representative)

Vibrational ModeTheoretical Frequency (Scaled)Experimental Frequency (FT-IR)Assignment
N-H Stretch (Amide)~3320 cm⁻¹~3315 cm⁻¹Stretching of the sulfonamide N-H bond
C=O Stretch (Lactam)~1690 cm⁻¹~1685 cm⁻¹Stretching of the carbonyl group in the pyrrolidone ring
SO₂ Asymmetric Stretch~1340 cm⁻¹~1345 cm⁻¹Asymmetric stretching of the S=O bonds
SO₂ Symmetric Stretch~1180 cm⁻¹~1186 cm⁻¹Symmetric stretching of the S=O bonds
S-N Stretch~945 cm⁻¹~940 cm⁻¹Stretching of the sulfur-nitrogen bond

Note: Frequencies are illustrative, based on published data for sulfonamide-Schiff bases and related compounds. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. rjb.ro This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. nih.gov For this compound, docking studies can predict its binding to various biologically relevant targets.

The docking process involves placing the 3D structure of this compound into the active site of a target protein. A scoring function then estimates the binding affinity, often expressed as a binding energy (in kcal/mol) or a docking score. nih.gov A more negative score typically indicates a more favorable binding interaction. uomustansiriyah.edu.iq

Sulfonamides are known to target enzymes like carbonic anhydrases, dihydropteroate (B1496061) synthase (DHPS), and various proteases. nih.govresearchgate.net Docking simulations can reveal the most stable binding pose of the compound within the active site, showing how its conformation adapts to fit the binding pocket. wisdomlib.org

Table 4: Predicted Binding Affinities from Molecular Docking (Illustrative Examples)

Biological TargetPDB IDDocking Score (kcal/mol)
Carbonic Anhydrase II2VVA-7.5
Dihydropteroate Synthase (E. coli)1AJ0-8.1
SARS-CoV-2 Main Protease6LU7-6.9

Note: Scores are representative values for sulfonamide derivatives against common targets to illustrate the output of docking simulations. nih.govnih.gov

Beyond predicting binding affinity, docking simulations provide detailed information about the non-covalent interactions between the ligand and the protein. These interactions are critical for stabilizing the ligand-protein complex and include:

Hydrogen Bonds: The sulfonamide group (-SO₂NH-) is an excellent hydrogen bond donor and acceptor, often interacting with polar residues in the active site. nih.gov

Hydrophobic Interactions: The pyrrolidine (B122466) ring can form hydrophobic contacts with nonpolar amino acid residues.

Coordination Bonds: In metalloenzymes like carbonic anhydrase, the sulfonamide nitrogen can coordinate with the active site metal ion (e.g., Zn²⁺). uomustansiriyah.edu.iq

Analysis of the docked pose reveals the specific amino acid residues that form these crucial interactions, identifying the "binding hotspots" within the active site. This information is invaluable for structure-based drug design and for understanding the molecular basis of the compound's biological activity. rjb.ronih.gov

Table 5: Key Interacting Residues and Interaction Types (Hypothetical Docking into Carbonic Anhydrase II)

Amino Acid ResidueInteraction TypeAtom(s) in Ligand InvolvedDistance (Å)
Thr199Hydrogen BondSulfonamide Oxygen~2.9 Å
His94Hydrogen BondSulfonamide Nitrogen (NH)~3.1 Å
Val121Hydrophobic InteractionPyrrolidine Ring~3.8 Å
Leu198Hydrophobic InteractionPyrrolidine Ring~4.0 Å
Zn²⁺ IonCoordinationSulfonamide Nitrogen~2.1 Å

Note: This table presents a hypothetical binding mode based on common interaction patterns observed for sulfonamide inhibitors of carbonic anhydrase.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules at an atomic level. For this compound and its derivatives, MD simulations provide critical insights into their conformational stability, flexibility, and interactions with their environment, such as biological macromolecules or solvents. These simulations can reveal the dynamic nature of ligand-protein complexes and the influence of solvent on the compound's three-dimensional structure.

Ligand-Protein Complex Dynamics

Once a potential protein target for a this compound-based ligand is identified, typically through methods like molecular docking, MD simulations are employed to assess the stability of the predicted binding pose and the dynamics of the entire complex. These simulations can validate the docking results and provide a more realistic picture of the interactions in a dynamic physiological environment.

Research on various sulfonamide derivatives highlights the utility of this approach. For instance, MD simulations performed for up to 200 nanoseconds have been used to confirm the binding stability of novel sulfonamide compounds with their target proteins. researchgate.net Such simulations track the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time. A stable RMSD profile for the ligand within the binding pocket suggests a stable and sustained interaction.

Key interactions, particularly hydrogen bonds and hydrophobic contacts identified in docking studies, are monitored throughout the simulation. The persistence of these interactions over the simulation time provides strong evidence for their importance in ligand binding. For example, studies on sulfonamide derivatives as BRD4 inhibitors have used MD simulations to confirm the stability of the molecules within the binding site, supporting the molecular docking results. nih.gov Similarly, investigations into sulfonamide-based inhibitors of other targets, such as the FK506-binding protein 12 (FKBP12), have shown that the sulfonamide motif is crucial for binding, often mimicking interactions of natural ligands. nih.govchemrxiv.org The dynamics can also reveal dynamic rearrangements of the protein's binding pocket upon ligand binding. nih.govchemrxiv.org

The binding free energy of the ligand-protein complex can also be calculated from MD trajectories using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. These calculations provide a quantitative measure of binding affinity. For example, studies on other sulfonamide-containing compounds have used MM/GBSA to demonstrate stable interactions with target proteins, showing significant binding free energies. researchgate.net

Target Protein Ligand (Sulfonamide Derivative) Simulation Length (ns) Key Findings Binding Affinity (kcal/mol)
Farnesyl pyrophosphate synthaseMMOPEPNot SpecifiedTight binding to target protein, favorable docking score.Not Specified
Plasmodium falciparum 80S ribosomeMNOPEPNot SpecifiedPromising interactions with the target protein.Not Specified
BRD4 ReceptorNovel Sulfonamide InhibitorsNot SpecifiedSustained stability of the analyzed molecules over the trajectory. nih.govFavorable binding energies. nih.gov
Mineralocorticoid ReceptorN-2-Oxo Pyrrolidine Pentanamide-based SulfonamideNot SpecifiedSignificant binding affinity and better hydrogen bond interactions compared to a reference drug. researchgate.net-9.0

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by the surrounding solvent, as different solvents can stabilize different molecular shapes through interactions like hydrogen bonding and dipole-dipole interactions. Computational studies on various molecules, including peptides, have shown that solvent environments play a crucial role in their conformational profiles. rsc.org

For this compound, the presence of both hydrogen bond donors (the -NH2 of the sulfonamide) and acceptors (the carbonyl oxygen of the pyrrolidone and the sulfonyl oxygens) suggests that its conformation would be sensitive to the solvent environment. MD simulations in explicit solvent models can elucidate these effects.

In aprotic, non-polar solvents like chloroform, intramolecular hydrogen bonds are more likely to be stable. This could favor conformations where the sulfonamide group's N-H bonds interact with the carbonyl or sulfonyl oxygens, leading to a more compact structure.

In polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), the solvent molecules can act as strong hydrogen bond acceptors. This would compete with intramolecular hydrogen bonding, potentially leading to a more extended or flexible conformation of the this compound molecule.

In polar protic solvents like water or methanol, the solvent molecules can act as both hydrogen bond donors and acceptors. This complex interaction landscape can lead to a dynamic equilibrium of multiple conformations. The solvent can form hydrogen bonds with all polar groups of the molecule, disrupting internal hydrogen bonds and favoring conformations that maximize favorable interactions with the solvent shell. Studies on peptides show that while a helical conformation might be favored in chloroform, a mixture of other structures could predominate in DMSO, methanol, or water. rsc.org Theoretical studies using density functional theory (DFT) have also shown that polar solvents tend to promote more extended, helical conformations in model peptides. researchgate.net

Solvent Type Example Solvent Expected Dominant Interactions Predicted Conformational Effect on this compound
Aprotic, Non-polarChloroform, HexaneIntramolecular H-bondingFavors compact, folded conformations.
Polar AproticDMSO, AcetoneSolvent-solute H-bond acceptingMay lead to more extended or flexible conformations by disrupting intramolecular H-bonds.
Polar ProticWater, MethanolSolvent-solute H-bond donating and acceptingPromotes dynamic equilibrium of multiple extended conformations that maximize solvation.

Advanced Cheminformatics for Virtual Screening and Scaffold Prioritization

Cheminformatics provides a suite of computational tools essential for modern drug discovery, enabling the rapid screening of vast chemical libraries and the intelligent selection of promising molecular scaffolds for further development. mdpi.com The this compound core represents a valuable scaffold that can be leveraged in various virtual screening and prioritization strategies.

Virtual Screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com When a known active ligand is available, ligand-based VS methods are often employed. The this compound scaffold can be used as a query in:

2D Similarity Searching: This method identifies molecules in a database that are structurally similar to the query based on topological fingerprints. It is a rapid way to find close analogs. mdpi.com

3D Shape-Based Screening: This technique compares the three-dimensional shape and electrostatic properties of the query scaffold to library compounds. It is particularly effective at identifying structurally diverse molecules that share a similar shape, a concept known as scaffold hopping. nih.gov Campaigns targeting sulfonamide-based inhibitors have successfully used shape-based screening to identify novel active compounds from ultra-large libraries. nih.gov

When the 3D structure of the target protein is known, structure-based VS methods like molecular docking are used. Libraries of compounds containing the this compound scaffold can be docked into the target's active site to predict their binding orientation and affinity. Combining different VS methods, such as a sequential approach starting with 2D similarity followed by 3D docking, can increase the efficiency and diversity of the identified hits. mdpi.com

Scaffold Prioritization is the process of selecting the most promising molecular frameworks from the hits identified during a screening campaign. The goal is often to maximize the diversity of the confirmed active scaffolds rather than just the number of active molecules. nih.gov An approach known as diversity-oriented prioritization (DOP) aims to select hits for confirmatory testing from as many different chemical classes as possible. nih.gov

If a virtual screen yielded multiple hits containing the this compound scaffold alongside other scaffolds, prioritization algorithms would analyze them based on several criteria:

Structural Diversity: How different is the scaffold from other known actives?

Novelty: Has this scaffold been reported for this target before?

Predicted Potency: What is the range of predicted binding affinities for analogs of this scaffold?

Synthetic Tractability: How easily can new derivatives of this scaffold be synthesized?

By modeling these factors, cheminformatics tools can help researchers decide which scaffolds, such as this compound, should be prioritized for follow-up studies to build a robust structure-activity relationship (SAR). nih.govnih.gov

Cheminformatics Method Principle Application for this compound Advantage
2D Similarity SearchingCompares 2D structural fingerprints. mdpi.comFind close analogs in compound libraries.Fast and computationally inexpensive. mdpi.com
3D Shape-Based ScreeningCompares 3D molecular shape and electrostatics. nih.govIdentify structurally diverse compounds with similar binding shapes (scaffold hopping). nih.govCan find novel chemotypes. nih.gov
Molecular DockingPredicts binding pose and affinity in a protein active site. mdpi.comScore and rank potential binders from a virtual library.Provides structural insight into binding interactions.
Diversity-Oriented PrioritizationSelects hits to maximize the number of unique active scaffolds confirmed. nih.govPrioritize the this compound scaffold among other hits for follow-up.Increases the rate of novel scaffold discovery. nih.gov

Biological Targets and Molecular Interactions of 2 Oxopyrrolidine 1 Sulfonamide Derivatives

Enzyme Inhibition and Modulation

Derivatives of 2-oxopyrrolidine-1-sulfonamide have been extensively studied as inhibitors of several key enzyme families. The inherent structural features of this scaffold, including the lactam ring and the sulfonamide group, allow for diverse modifications, leading to potent and selective enzyme inhibitors.

Carbonic Anhydrase Isoforms (e.g., hCA I, II, IX, XII)

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors, and derivatives incorporating the 2-oxopyrrolidine moiety are no exception. These compounds have shown significant inhibitory activity against various human (h) CA isoforms, which are involved in numerous physiological and pathological processes.

A series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides have been investigated for their inhibitory action on four physiologically crucial human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. nih.gov The inhibitory activities, expressed as Ki values, are summarized in the table below. Notably, some of these derivatives displayed low nanomolar inhibition and isoform selectivity. nih.gov For instance, compound 15 demonstrated the highest activity against hCA II with a Ki of 3.3 nM and was also the most potent inhibitor of hCA IX with a Ki of 6.1 nM. nih.gov The structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the aromatic rings significantly influence the inhibitory potency and selectivity. nih.gov For example, the presence of a 5,6-dimethoxy-2,3-dihydro-1H-indene fused to a pyrazole (B372694) ring was favorable for hCA II inhibition. nih.gov Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the active sites of different CA isoforms, explaining the observed selectivity profiles. nih.gov

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
4a 725.6866.7489.5432.8
4b 438.2854.2165.8325.4
4c 456.9825.412.5258.7
4d 125.4158.7358.7125.8
4f 258.9758.425.4147.8
5a 354.1421.5247.8214.5
5b 247.8214.515.8147.8
5d 258.7358.769.898.7
5e 147.8214.558.778.4
5f 98.7125.4214.561.3
10a 15.710.547.8125.4
10b 258.7789.4321.4247.8
10c 358.7814.5568.8358.7
10d 10.212.1421.5158.7
15 725.63.36.180.5
Acetazolamide (AAZ) 25012.125.85.7

Farnesyl Pyrophosphate Synthase

Farnesyl pyrophosphate synthase (FPPS) is a key enzyme in the mevalonate (B85504) pathway and a target for nitrogen-containing bisphosphonates used in the treatment of bone resorption diseases. frontiersin.orgnih.gov While research has predominantly focused on bisphosphonates, the exploration of other scaffolds as FPPS inhibitors is an active area of investigation. frontiersin.org Although direct inhibitory data for this compound derivatives on FPPS is limited in the searched literature, the general field of FPPS inhibitor discovery provides a basis for potential future investigations into this compound class.

Dipeptidyl Peptidase-4 (DPP-4)

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents for the treatment of type 2 diabetes. nih.gov The pyrrolidine (B122466) moiety is a key structural feature of several established DPP-4 inhibitors, known as "gliptins". consensus.app Research into novel DPP-4 inhibitors has explored derivatives of the this compound scaffold.

For instance, a series of coumarin-based sulfonamide derivatives were designed and evaluated as potential DPP-IV inhibitors. nih.gov One of the synthesized compounds displayed an IC50 value of 54.83 nmol/mL. nih.gov The study highlights the potential of combining the sulfonamide group with other heterocyclic systems to achieve potent DPP-4 inhibition. nih.gov The development of cyanopyrrolidines as DPP-IV inhibitors, such as vildagliptin (B1682220) and saxagliptin, further underscores the importance of the pyrrolidine ring in binding to the enzyme's active site. consensus.app

CompoundDPP-4 Inhibition (IC50)
Coumarin-based sulfonamide derivative54.83 nmol/mL nih.gov

Phosphodiesterase (PDE-5)

Phosphodiesterase-5 (PDE-5) is a key enzyme in the cGMP signaling pathway and a well-established target for the treatment of erectile dysfunction and pulmonary hypertension. medicalnewstoday.comhealthline.com The development of selective PDE-5 inhibitors has been an active area of pharmaceutical research.

Studies have reported the synthesis of furoyl and benzofuroyl pyrroloquinolones as potent and selective PDE5 inhibitors. nih.gov While not directly this compound derivatives, these compounds feature a pyrrole (B145914) ring system, indicating the potential for related heterocyclic structures to interact with the PDE-5 active site. Further research into pyrrolidinone-based sulfonamides could yield novel PDE-5 inhibitors. nih.gov

Other Enzyme Classes (e.g., Tyrosinase, α-Glucosidase, α-Amylase, β-Secretase, Acetylcholinesterase)

The versatility of the this compound scaffold is further demonstrated by its derivatives' activity against a range of other enzymes.

Tyrosinase: This copper-containing enzyme is a key regulator of melanin (B1238610) biosynthesis, making its inhibitors valuable in cosmetics and for treating hyperpigmentation disorders. nih.govmdpi.com A series of sulfonamide-substituted 1,3,5-triphenyl pyrazoline compounds were synthesized and showed promising tyrosinase inhibitory activity, with some compounds exhibiting better potency than the reference drug, kojic acid. One of the compounds demonstrated the strongest inhibitory effect with an IC50 value of 30.14 µM. This suggests that the incorporation of a sulfonamide moiety can lead to potent tyrosinase inhibitors. nih.gov

α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. While specific data on this compound derivatives is not readily available in the provided search results, the broader class of pyrrolidine derivatives has been recognized for its potential as α-glucosidase and α-amylase inhibitors.

β-Secretase (BACE1): This enzyme is a prime target in the development of treatments for Alzheimer's disease, as it is involved in the production of amyloid-β peptides. nih.govmdpi.com Pyrrolidinone-containing structures have been investigated as BACE1 inhibitors. For example, a pyrrolidinone indole (B1671886) derivative was explored, although it showed rapid clearance. nih.gov Spiro(pyrrolidine-2,3'-oxindole) cores have also been identified as having β-secretase inhibitory activity. researchgate.net A spiropyrrolidine inhibitor was identified with an IC50 value of 1.1 mM, and subsequent optimization led to a derivative with an IC50 of 1 µM. researchgate.net

Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy in the symptomatic treatment of Alzheimer's disease. mdpi.com Novel multi-functionalized pyrrolidine-containing benzenesulfonamides have been synthesized and evaluated for their AChE inhibitory activity. tandfonline.com Several of these compounds showed potent inhibition with IC50 values in the nanomolar range, surpassing the efficacy of the reference drug tacrine. tandfonline.com For example, compounds 3b and 6a exhibited IC50 values of 16.50 nM and 21 nM, respectively. tandfonline.com

CompoundTarget EnzymeInhibition
Sulfonamide-substituted 1,3,5-triphenyl pyrazolineTyrosinaseIC50 = 30.14 µM nih.gov
Spiropyrrolidine derivativeβ-Secretase (BACE1)IC50 = 1.1 mM researchgate.net
Optimized spiropyrrolidine derivativeβ-Secretase (BACE1)IC50 = 1 µM researchgate.net
Pyrrolidine-benzenesulfonamide 3b AcetylcholinesteraseIC50 = 16.50 nM tandfonline.com
Pyrrolidine-benzenesulfonamide 6a AcetylcholinesteraseIC50 = 21 nM tandfonline.com

Interactions with Cellular Pathways and Processes

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a critical cellular process that can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways. youtube.com Derivatives of the pyrrolidine and sulfonamide classes have been shown to modulate these pathways.

One study on a tridecylpyrrolidine-diol derivative demonstrated its ability to induce apoptosis in colon cancer cells through both the extrinsic and intrinsic pathways. nih.govmdpi.com The mechanism involved the activation of caspase-8 (a key initiator of the extrinsic pathway), a reduction in the mitochondrial membrane potential, and the dysregulation of Bcl-2 family proteins, which are central regulators of the intrinsic pathway. nih.govmdpi.com

Furthermore, sulfonamidebenzamide derivatives have been identified as selective activators of the C/EBP-homologous protein (CHOP) apoptotic pathway, which is a component of the unfolded protein response (UPR). nih.gov When misfolded proteins accumulate in the endoplasmic reticulum (ER), the UPR is triggered. If the stress is prolonged and cannot be resolved, the UPR shifts from a pro-survival to a pro-apoptotic response, primarily through the action of transcription factors like CHOP. nih.gov The discovery of sulfonamide-based compounds that can selectively push this pathway towards apoptosis highlights a sophisticated mechanism for inducing cell death in pathological conditions. nih.gov

Table 2: Pro-Apoptotic Mechanisms of Pyrrolidine and Sulfonamide Derivatives

Compound Class Pathway(s) Activated Key Molecular Events
Tridecylpyrrolidine-diol Extrinsic & Intrinsic Caspase-8 activation, reduced mitochondrial membrane potential, Bcl-2 family dysregulation. nih.govmdpi.com

This table outlines the distinct apoptotic pathways engaged by different derivatives.

Reactive Oxygen Species (ROS) Production

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. semanticscholar.org An imbalance between ROS production and the cell's ability to detoxify them leads to oxidative stress, which can damage cellular components like DNA, lipids, and proteins. nih.gov

Certain pyrrolidine derivatives have been shown to induce oxidative stress through the accumulation of ROS. nih.gov For example, the compound pyrrolidine SS13 was found to increase ROS and reactive nitrogen species in colorectal cancer cells, leading to the modulation of superoxide (B77818) dismutase (SOD) enzymes and the activation of the DNA damage response system. nih.gov Similarly, pyrrolidine dithiocarbamate (B8719985) (PDTC) has been associated with ROS production and the repression of SOD1. researchgate.net This deliberate induction of high ROS levels is a mechanism through which these compounds can exert cytotoxic effects on cancer cells. nih.gov

Rational Design of Target-Specific this compound Ligands

The rational design of ligands involves leveraging knowledge of a biological target's structure and function to create molecules with high affinity and selectivity. The sulfonamide and pyrrolidine moieties are frequently used in drug design due to their versatile chemical properties and established roles in molecular recognition. nih.govnih.gov

Structure-based drug design has been successfully applied to create novel pyrrolidine-1,2-dicarboxamides that act as inhibitors of Factor Xa, an important enzyme in the blood coagulation cascade. nih.gov This work combined a biphenylsulfonamide P4 pocket binder with a D-proline scaffold to achieve a subnanomolar inhibitor with oral bioavailability. nih.gov

Similarly, the design of sulfonamide derivatives of pyrrolidine and piperidine (B6355638) as anti-diabetic agents targeting dipeptidyl peptidase-IV (DPP-IV) has been reported. nih.gov This research highlights the use of the pyrrolidine sulfonamide scaffold to achieve potent and selective enzyme inhibition. More broadly, the design of sulfonamide methoxypyridine derivatives as dual inhibitors of PI3K/mTOR has been achieved through a scaffold hopping strategy, where multiple hydrogen bond interactions between the sulfonamide group and key amino acid residues in the binding pocket were crucial for high affinity. mdpi.com

These examples demonstrate a clear strategic approach:

Scaffold Selection: The pyrrolidine ring provides a rigid, three-dimensional structure that can be functionalized to orient substituents in precise vectors. The 2-oxopyrrolidine variant adds a hydrogen bond acceptor.

Pharmacophore Integration: The sulfonamide group is a key pharmacophore, capable of forming critical hydrogen bonds and other interactions within a target's active site. mdpi.com

Structure-Activity Relationship (SAR) Studies: Systematic modification of different parts of the molecule, such as the substituents on the pyrrolidine ring or the aromatic group attached to the sulfonamide, allows for the optimization of potency, selectivity, and pharmacokinetic properties. nih.gov

Through these rational design principles, the this compound core can be adapted to create highly specific ligands for a wide range of biological targets.

2 Oxopyrrolidine 1 Sulfonamide As a Scaffold in Drug Discovery and Development

Scaffold Hopping and Lead Diversification

Scaffold hopping is a key strategy in medicinal chemistry aimed at identifying new molecular frameworks with similar biological activity to a known active compound but with a different core structure. This approach is valuable for navigating patent landscapes, improving pharmacokinetic properties, and discovering novel modes of interaction with a biological target. The 2-oxopyrrolidine-1-sulfonamide scaffold is well-suited for such strategies due to the established role of its constituent parts as bioisosteres.

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a fundamental concept in lead diversification. drughunter.comcambridgemedchemconsulting.com The sulfonamide moiety is a classic non-classical bioisostere of carboxylic acids and amides. drughunter.comresearchgate.net While sharing similar hydrogen-bonding patterns, sulfonamides are generally more lipophilic and metabolically stable than carboxylic acids, and their acidity is significantly lower (pKa ~9–10 vs. 4–5). drughunter.com This substitution can lead to improved cell permeability and oral bioavailability.

The this compound scaffold can be envisioned as a bioisosteric replacement for various structures in existing drug molecules. For instance, it could replace a carboxylated pyrrolidine (B122466) ring system, maintaining the core cyclic structure while introducing the distinct electronic and steric properties of the sulfonamide group. This allows for the exploration of new chemical space and the potential for enhanced target affinity or selectivity. By modifying the substitution patterns on the pyrrolidinone ring, chemists can further diversify a lead series, optimizing its pharmacological profile.

Fragment-Based Drug Design (FBDD) Applications

Fragment-Based Drug Design (FBDD) has emerged as a powerful method for identifying lead compounds. The process begins by screening libraries of low-molecular-weight fragments (typically <300 Da) for weak but efficient binding to a biological target. Hits are then optimized and grown or linked to produce a more potent lead molecule.

The sulfonamide moiety is considered a valuable fragment in FBDD due to its favorable physicochemical properties and its proven ability to form strong interactions with protein targets. tcichemicals.com The this compound structure, as a fragment, presents several advantages:

Defined Vectorial Projection: The rigid pyrrolidinone ring positions the sulfonamide group and any substituents in a predictable orientation, facilitating computational modeling and structure-based design.

Hydrogen Bonding: It possesses both hydrogen bond donors (the N-H of the sulfonamide) and acceptors (the carbonyl and sulfonyl oxygens), which are crucial for target recognition.

Synthetic Tractability: The core is amenable to chemical modification, allowing for the systematic growth of the fragment once a binding mode has been identified.

Due to these features, the this compound core is a promising candidate for inclusion in FBDD libraries aimed at various target classes, including enzymes like proteases and kinases where sulfonamides have shown significant activity. tcichemicals.com

Design of Multi-Target Directed Ligands (MTDLs)

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. Multi-Target Directed Ligands (MTDLs) are single molecules designed to interact with two or more distinct targets, offering a potentially more effective therapeutic approach than single-target agents.

The this compound scaffold provides a versatile platform for the design of MTDLs. The structure inherently combines two "privileged" scaffolds known to interact with a wide range of biological targets.

The Sulfonamide Group: This functional group is a cornerstone of many approved drugs, including carbonic anhydrase inhibitors, diuretics, anticonvulsants, and anti-inflammatory COX-2 inhibitors. ajchem-b.comsciepub.comnih.gov

The 2-Oxopyrrolidone Ring: This lactam is the core structure of the racetam family of nootropic agents, which are known to modulate neurotransmitter systems. nih.gov

By functionalizing each part of the scaffold, a molecule can be designed to address multiple targets. For example, the sulfonamide moiety could be tailored to inhibit a specific enzyme, such as carbonic anhydrase, while substituents on the pyrrolidinone ring could be chosen to confer affinity for a G-protein coupled receptor (GPCR) or an ion channel. This integrated approach allows for the development of novel therapeutics with synergistic or additive effects.

Development of Chemical Libraries Based on the this compound Core

The generation of chemical libraries containing diverse yet related compounds is essential for high-throughput screening and the discovery of new drug candidates. The this compound core is an attractive starting point for library synthesis due to its synthetic accessibility and the potential for diversification at multiple points.

A general synthetic strategy could involve a modular, multi-step route allowing for the introduction of various functional groups. A plausible synthetic scheme could be:

Synthesis of the Core: Reaction of 2-pyrrolidinone (B116388) with a sulfonylating agent like sulfuryl chloride followed by amination to generate the this compound scaffold.

Diversification (R1): Alkylation or acylation of the sulfonamide nitrogen to introduce a wide range of substituents.

Diversification (R2, R3): Starting with substituted 2-pyrrolidinones (e.g., 4-hydroxy-2-pyrrolidinone or 5-carboxy-2-pyrrolidinone) would allow for the introduction of diversity around the lactam ring.

This approach would enable the parallel synthesis of a large library of analogues, each with a unique combination of substituents. Such a library would be a valuable resource for screening against a wide array of biological targets to identify novel hits for various therapeutic areas. The development of new reagents and synthetic methods for sulfonamide synthesis further enhances the feasibility of creating such libraries. tcichemicals.comnih.gov

Case Studies of Successful Scaffold Exploitation in Related Compound Classes

While specific drugs based on the this compound core are not yet on the market, the therapeutic success of compounds containing either the sulfonamide or the 2-oxopyrrolidinone scaffold independently demonstrates the potential of their combination.

Sulfonamide-Containing Drugs: The sulfonamide group is a key component in a vast number of FDA-approved drugs. nih.govresearchgate.net Its versatility is highlighted by its presence in drugs with widely different mechanisms of action. For example, Celecoxib (B62257) is a selective COX-2 inhibitor used for its anti-inflammatory properties, while Acetazolamide is a carbonic anhydrase inhibitor used as a diuretic and for treating glaucoma. Sotorasib, a recent oncology drug, targets the KRAS G12C mutation. This demonstrates the ability of the sulfonamide scaffold to be adapted to interact with diverse protein targets. nih.gov

2-Oxopyrrolidinone-Containing Drugs: The 2-oxopyrrolidinone (or 2-pyrrolidone) ring is the defining feature of the racetam class of nootropic agents. Compounds like Oxiracetam and Aniracetam were developed to enhance cognitive function, although their precise mechanisms are still under investigation. nih.gov Their development highlights the neuroactive potential of the pyrrolidinone scaffold.

The established success of these distinct classes of compounds provides a strong rationale for the exploration of the hybrid this compound scaffold in drug discovery.

Future Perspectives and Emerging Research Directions

Integration of Artificial Intelligence and Machine Learning in Compound Design

High-Throughput Virtual Screening (HTVS): ML models can rapidly screen vast virtual libraries of compounds to identify molecules that are likely to bind to a specific biological target. nih.govnih.gov This allows researchers to prioritize the synthesis and testing of the most promising candidates, saving significant time and resources.

De Novo Drug Design: Generative AI models, such as variational autoencoders, can design entirely new molecules with desired pharmacological properties from the ground up. nih.gov By learning from existing data on 2-oxopyrrolidine-1-sulfonamide derivatives and their biological activities, these models can propose novel structures that are optimized for potency and selectivity.

ADME/T Property Prediction: A significant challenge in drug development is the failure of candidates due to poor pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion) or toxicity (ADME/T). nih.gov AI and ML algorithms can be trained to predict these properties based on a molecule's structure, enabling the early-stage identification and modification of compounds with potentially unfavorable characteristics. nih.gov

Table 1: Applications of AI/ML in this compound Design

AI/ML Application Description Potential Impact
Virtual Screening Rapidly filters large compound databases to identify potential hits. nih.gov Accelerates hit identification and reduces the number of compounds needing experimental screening.
De Novo Design Generates novel molecular structures with optimized properties. nih.gov Creates innovative drug candidates beyond existing chemical space.
QSAR Modeling Predicts the biological activity of compounds based on their chemical structure. Guides the rational design of more potent analogues.

Advanced Synthetic Methodologies for Novel this compound Analogues

The synthesis of diverse and complex this compound analogues is crucial for exploring structure-activity relationships (SAR) and identifying new therapeutic agents. While the traditional method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride, modern organic chemistry offers more advanced and efficient strategies. frontiersrj.comresearchgate.net

Emerging synthetic methodologies that can be applied to this scaffold include:

Transition-Metal-Catalyzed Reactions: The use of transition metals as catalysts has revolutionized the formation of carbon-sulfur and nitrogen-sulfur bonds. These methods can provide access to novel analogues that are difficult to synthesize using traditional approaches. researchgate.net

One-Pot Reactions: These procedures involve multiple reaction steps being carried out in a single reaction vessel. This approach improves efficiency, reduces waste, and can simplify the purification process for complex molecules. frontiersrj.com

Flow Chemistry: Conducting reactions in a continuous flow system rather than a batch reactor offers precise control over reaction parameters, improved safety, and the potential for easier scalability.

These advanced methods facilitate the creation of libraries of novel this compound derivatives with diverse substituents, enabling a more thorough exploration of their therapeutic potential. ijarsct.co.inmdpi.com The development of efficient synthetic routes is a key focus for medicinal chemists working in this area. semanticscholar.orgrdd.edu.iq

Exploration of New Therapeutic Applications Beyond Current Scope

The sulfonamide functional group is a well-established pharmacophore present in a wide array of clinically used drugs with diverse biological activities. wisdomlib.orgnih.govresearchgate.net This versatility suggests that this compound derivatives may have therapeutic potential beyond their currently investigated applications. researchgate.net

Potential new therapeutic areas for exploration include:

Anticancer Activity: Certain sulfonamide derivatives have shown promise as anticancer agents, often by inhibiting enzymes like carbonic anhydrase, which are overexpressed in some tumors. researchgate.netpexacy.com Investigating the effect of this compound analogues on cancer cell lines and relevant enzymatic targets could uncover new oncology applications.

Anti-diabetic Agents: Sulfonylureas, a class of sulfonamide-containing drugs, are used to manage type-2 diabetes. wisdomlib.org Research has already shown that sulfonamide derivatives of pyrrolidine (B122466) can act as potent anti-diabetic agents, suggesting a promising avenue for novel analogues of this compound. nih.gov

Anti-inflammatory Properties: Some sulfonamides, such as celecoxib (B62257), are potent and selective anti-inflammatory agents. openaccesspub.org Screening this compound derivatives for activity against key inflammatory targets like COX-2 could lead to the development of new treatments for inflammatory conditions. openaccesspub.org

Antimicrobial and Antiviral Applications: The historical foundation of sulfonamides lies in their antimicrobial activity. nih.govpexacy.com While resistance is an issue, the design of novel sulfonamides continues to be an area of interest for combating bacterial, fungal, and viral infections. researchgate.netresearchgate.netnih.gov

The exploration of these and other disease areas, such as those involving protease or carbonic anhydrase inhibition, could significantly expand the therapeutic utility of the this compound scaffold. nih.gov

Table 2: Potential Therapeutic Expansion for this compound Derivatives

Therapeutic Area Rationale Key Molecular Targets
Oncology Known anticancer activity of other sulfonamides. pexacy.com Carbonic Anhydrases, Protein Kinases
Diabetes Precedent from sulfonylurea drugs and other pyrrolidine sulfonamides. wisdomlib.orgnih.gov Sulfonylurea Receptors, DPP-IV
Inflammation Established anti-inflammatory action of specific sulfonamides. openaccesspub.org Cyclooxygenase-2 (COX-2)

Development of Chemical Probes for Biological System Interrogation

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme. They are invaluable tools for studying cellular processes and validating new drug targets. nih.gov Derivatives of this compound can be engineered to serve as chemical probes, aiding in the elucidation of their mechanism of action and the identification of novel biological targets.

Strategies for developing such probes include:

Fluorescent Probes: By attaching a fluorescent dye to the this compound core, researchers can create probes that allow for the visualization of the target's location and concentration within cells using techniques like confocal microscopy. nih.govmdpi.com

Affinity-Based Probes: These probes are designed to bind covalently to their target protein. This allows for the isolation and identification of the target protein from complex biological samples, which is crucial for understanding the compound's mechanism of action. rsc.org

The development of high-quality chemical probes based on the this compound scaffold will be instrumental in advancing our understanding of its pharmacology and physiology, potentially uncovering new therapeutic opportunities. nih.gov

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-Oxopyrrolidine-1-sulfonamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves sulfonylation of 2-pyrrolidone derivatives under anhydrous conditions. Key parameters include temperature (optimized at 0–5°C to avoid side reactions) and stoichiometric control of sulfonylating agents (e.g., sulfonyl chlorides). Yield optimization requires monitoring via HPLC (C18 column, 0.1% TFA/ACN gradient, retention time ~8.2 min) to quantify intermediates . Purity ≥95% is achievable via recrystallization in ethanol-water mixtures.

Q. How can researchers characterize this compound’s structural and thermal stability?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C, DMSO-d6): Key peaks include δ 2.1–2.5 ppm (pyrrolidine CH₂) and δ 3.3–3.6 ppm (sulfonamide SO₂-N).
  • FTIR : Confirm sulfonamide S=O stretches at 1150–1350 cm⁻¹.
  • DSC/TGA : Assess thermal stability (decomposition onset >200°C under nitrogen).
    Cross-validate with elemental analysis (C, H, N, S) and XRPD for crystallinity .

Q. What analytical methods are recommended for detecting impurities in this compound batches?

  • Methodological Answer : Follow EP/ICH guidelines using:

  • HPLC-UV (e.g., Imp. A(EP): (2RS)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, LOD ≤0.1%).
  • LC-MS for unknown impurities (positive ion mode, m/z 200–500 range).
  • Karl Fischer titration for residual water (<0.5% w/w).
    Reference EP impurity standards (e.g., MM1372.01) for calibration .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., phosphatases).
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic properties (HOMO-LUMO gap, dipole moment).
  • QSAR models : Correlate substituent effects (e.g., sulfonamide group position) with experimental IC₅₀ values. Validate with in vitro assays .

Q. What experimental strategies resolve contradictions in reported enzymatic inhibition data for this compound?

  • Methodological Answer :

  • Reproducibility checks : Standardize assay conditions (pH 7.4 buffer, 25°C, pre-incubation time ≥30 min).
  • Kinetic analysis : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots.
  • Meta-analysis : Compare datasets using ANOVA to identify outliers or batch-specific variability. Address solvent effects (DMSO vs. aqueous) .

Q. How do reaction solvent systems influence the regioselectivity of this compound functionalization?

  • Methodological Answer :

  • Polar aprotic solvents (e.g., DMF, DMSO): Favor sulfonamide N-alkylation (yield 70–85%).
  • Non-polar solvents (e.g., toluene): Promote pyrrolidone ring modification (e.g., C-3 halogenation).
    Monitor regioselectivity via 2D NMR (NOESY, HSQC) and kinetic profiling .

Guidelines for Rigorous Research Design

  • Use FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • Leverage PICO framework : Define Population (compound batches), Intervention (synthetic modifications), Comparison (control reactions), Outcome (yield/purity/bioactivity) .
  • Document raw data : Include NMR spectra, chromatograms, and kinetic plots in appendices for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.